Cas no 86383-39-3 (3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one)

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
- 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one
- 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-1-propanone (ACI)
- 1-(2-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-one
- DTXSID30434637
- E81941
- MFCD34471450
- CS-0148820
- SCHEMBL10829624
- 2'-hydroxy-3,4-dimethoxydihydrochalcone
- 86383-39-3
- 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one
-
- インチ: 1S/C17H18O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-6,8,10-11,18H,7,9H2,1-2H3
- InChIKey: BPPCJRUZFNUAPY-UHFFFAOYSA-N
- ほほえんだ: O=C(CCC1C=C(OC)C(OC)=CC=1)C1C(O)=CC=CC=1
計算された属性
- せいみつぶんしりょう: 286.12050905g/mol
- どういたいしつりょう: 286.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D896875-25mg |
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one |
86383-39-3 | 25mg |
$ 719.00 | 2023-09-07 | ||
1PlusChem | 1P004YEK-100mg |
1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- |
86383-39-3 | 98% | 100mg |
$196.00 | 2024-04-21 | |
1PlusChem | 1P004YEK-250mg |
1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- |
86383-39-3 | 98% | 250mg |
$371.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219460-100mg |
2'-Hydroxy-3,4-dimethoxydihydrochalcone |
86383-39-3 | 98% | 100mg |
¥1716.00 | 2024-04-28 | |
eNovation Chemicals LLC | Y1252561-250mg |
1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- |
86383-39-3 | 95% | 250mg |
$355 | 2025-02-24 | |
TRC | D896875-10mg |
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one |
86383-39-3 | 10mg |
$ 293.00 | 2023-09-07 | ||
eNovation Chemicals LLC | Y1252561-250mg |
1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- |
86383-39-3 | 95% | 250mg |
$380 | 2024-06-07 | |
eNovation Chemicals LLC | Y1252561-100mg |
1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- |
86383-39-3 | 95% | 100mg |
$205 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219460-250mg |
2'-Hydroxy-3,4-dimethoxydihydrochalcone |
86383-39-3 | 98% | 250mg |
¥3186.00 | 2024-04-28 | |
eNovation Chemicals LLC | Y1252561-100mg |
1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- |
86383-39-3 | 95% | 100mg |
$190 | 2025-02-25 |
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt
ごうせいかいろ 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol , Tetrahydrofuran ; 90 min, reflux
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
ごうせいかいろ 7
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one Raw materials
- 2'-Hydroxy-3,4-dimethoxychalcone
- 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)-
- Veratryl alcohol
- 2'-Hydroxyacetophenone
- Veratraldehyde
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one Preparation Products
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one 関連文献
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids 2'-Hydroxy-dihydrochalcones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Chalcones and dihydrochalcones 2'-Hydroxy-dihydrochalcones
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-oneに関する追加情報
Introduction to 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one (CAS No. 86383-39-3)
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS No. 86383-39-3, this molecule represents a unique blend of aromatic and aliphatic functionalities, making it a promising candidate for further exploration in drug discovery and material science. The presence of both dimethoxyphenyl and 2-hydroxyphenyl moieties suggests potential interactions with biological targets, which has prompted extensive research into its pharmacological properties.
The compound’s molecular framework, characterized by a propanone core connected to two distinct aromatic rings, offers a versatile scaffold for medicinal chemists. The 3,4-dimethoxyphenyl group introduces hydrophobicity and electronic modulation, while the 2-hydroxyphenyl moiety provides hydrogen bonding capabilities and additional conformational flexibility. These features collectively enhance the compound’s binding affinity to various biological receptors, making it a valuable asset in the development of novel therapeutic agents.
In recent years, there has been a surge in interest regarding molecules with similar structural motifs due to their demonstrated efficacy in modulating key biological pathways. For instance, derivatives of biphenylpropanone have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression. The 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one structure aligns well with these trends, as it combines elements known to interact with targets such as kinases and transcription factors.
One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. The reactive sites on the propanone group and the aromatic rings can be further functionalized through various chemical transformations, allowing for the creation of libraries of analogs with tailored biological activities. This flexibility has made it a focal point in high-throughput screening campaigns aimed at identifying lead compounds for drug development.
Recent studies have begun to elucidate the mechanistic aspects of how such molecules interact with biological systems. Computational modeling has revealed that the dimethoxyphenyl group can engage in π-stacking interactions with aromatic residues in protein binding pockets, while the hydroxyphenyl moiety can form hydrogen bonds with polar amino acid side chains. These interactions are critical for achieving high-affinity binding and have been validated through X-ray crystallographic studies of enzyme-inhibitor complexes.
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one has also been optimized to ensure scalability and purity for research applications. Modern synthetic methodologies leverage transition metal catalysis and asymmetric hydrogenation to construct the desired framework efficiently. These advances have not only streamlined production but also enabled access to enantiomerically pure forms of the compound, which are essential for studying stereoselective interactions with biological targets.
In conclusion, 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one (CAS No. 86383-39-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Ongoing research continues to uncover new ways in which this compound can be utilized to address unmet medical needs. As our understanding of its biological profile grows, so too does its importance as a building block for next-generation drugs.
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